![molecular formula C10H9NO4S B2603158 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 2344679-42-9](/img/structure/B2603158.png)
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
“3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a synthetic organic compound with potential applications in various fields of research and industry. It has a molecular weight of 225.22 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies . For instance, one method involves the use of 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides in reactions with EtNH2 and indole sodium salt, providing the respective amides .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO4S/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 225.22 . The IR spectrum and NMR spectrum details are available in some studies .Scientific Research Applications
Antiviral Activity
This compound has shown strong activity against the hepatitis C virus . It includes a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus . It also acts as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
Oncology Research
Thienopyrrole derivatives of this compound have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription . The activity of demethylases is elevated in many types of cancer cells and therefore KDM1 inhibitors have been identified as new targets for anticancer therapy .
Synthesis of New Thienopyrroles
This compound is used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters .
Alkylation Reactions
The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives . Some reactions of the alkylation products were studied .
Quantum-Chemical Studies
Quantum-chemical studies have shown that the selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers for research purposes .
Mechanism of Action
Target of Action
Similar compounds have shown strong activity against hepatitis c virus .
Mode of Action
It’s known that similar compounds act as allosteric inhibitors for the rna-dependent rna polymerase of hepatitis c virus .
Biochemical Pathways
Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .
properties
IUPAC Name |
3-methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-4-7(10(14)15-2)8-6(16-4)3-5(11-8)9(12)13/h3,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCPEPZIBYILOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(N2)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
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